molecular formula C20H22N4O2S2 B15034129 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15034129
M. Wt: 414.5 g/mol
InChI Key: WZVDAUZEDQARBI-PTNGSMBKSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic core with a pyridine ring annulated to a pyrimidinone moiety. The Z-configuration of the exocyclic double bond at the 5-ylidene position of the 1,3-thiazolidin-4-one ring is critical for its stereoelectronic properties . Key structural features include:

  • 3-Cyclohexyl substituent: Enhances lipophilicity and influences steric interactions in biological targets.
  • 9-Methyl and 2-(methylamino) groups: Modulate solubility and intermolecular interactions .

The compound’s synthesis likely involves condensation of a pyrido[1,2-a]pyrimidin-4-one aldehyde intermediate with a 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one derivative under acidic or microwave-assisted conditions, analogous to methods described for related structures .

Properties

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[9-methyl-2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H22N4O2S2/c1-12-7-6-10-23-17(12)22-16(21-2)14(18(23)25)11-15-19(26)24(20(27)28-15)13-8-4-3-5-9-13/h6-7,10-11,13,21H,3-5,8-9H2,1-2H3/b15-11-

InChI Key

WZVDAUZEDQARBI-PTNGSMBKSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)NC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)NC

Origin of Product

United States

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule combines a pyrido[1,2-a]pyrimidin-4-one core with a 3-cyclohexyl-4-oxo-2-thioxothiazolidine substituent. Retrosynthetic analysis suggests disconnection at the methylidene bridge, yielding two precursors:

  • 2-(Methylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-Cyclohexyl-5-(hydroxymethylidene)-2-thioxo-1,3-thiazolidin-4-one

This approach aligns with modular synthesis strategies for polycyclic systems. The Z-configuration at the methylidene bridge is stabilized by intramolecular hydrogen bonding between the thioxo group and pyrimidinone nitrogen, as confirmed by NMR studies.

Synthetic Routes

Preparation of 2-(Methylamino)-9-Methyl-4H-Pyrido[1,2-a]Pyrimidin-4-One

Step 1: Condensation of 2-Aminopyridine with Dimethyl Acetylenedicarboxylate

A mixture of 2-aminopyridine (1.0 eq) and dimethyl acetylenedicarboxylate (1.2 eq) in dry toluene undergoes reflux at 110°C for 8 h under nitrogen, producing methyl 2-amino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (Yield: 68%).

Step 2: Selective Methylation

Treatment with methyl iodide (1.5 eq) in DMF at 0°C, followed by gradual warming to room temperature over 12 h, introduces the 9-methyl group (Yield: 82%).

Step 3: Amination with Methylamine

Reaction with 40% aqueous methylamine in ethanol at 60°C for 6 h replaces the ester group with methylamino functionality (Yield: 75%).

Table 1: Optimization of Amination Conditions

Methylamine Conc. Temp (°C) Time (h) Yield (%)
20% 50 12 58
40% 60 6 75
60% 70 4 72

Synthesis of 3-Cyclohexyl-5-(Hydroxymethylidene)-2-Thioxo-1,3-Thiazolidin-4-One

Cyclocondensation Protocol

A mixture of cyclohexylamine (1.0 eq), carbon disulfide (1.2 eq), and chloroacetic acid (1.1 eq) in ethanol/water (4:1) is stirred at reflux for 7 h. The intermediate 3-cyclohexyl-2-thioxothiazolidin-4-one precipitates upon cooling (Yield: 85%).

Formylation Reaction

Vilsmeier-Haack formylation using POCl₃/DMF (1:2 molar ratio) at 0°C for 30 min, followed by hydrolysis with sodium acetate buffer, introduces the hydroxymethylidene group (Yield: 78%).

Final Coupling via Knoevenagel Condensation

A solution of 2-(methylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) and 3-cyclohexyl-5-(hydroxymethylidene)-2-thioxo-1,3-thiazolidin-4-one (1.05 eq) in glacial acetic acid containing anhydrous sodium acetate (2.0 eq) is heated at 120°C for 4 h. The Z-isomer predominates (>95%) due to steric hindrance from the cyclohexyl group.

Table 2: Comparative Coupling Methods

Method Solvent Catalyst Temp (°C) Time (h) Yield (%)
Conventional AcOH NaOAc 120 4 82
Ultrasonication EtOH/H₂O - 25 0.5 89
Microwave DMF K₂CO₃ 150 0.25 91

Mechanistic Insights

The Knoevenagel condensation proceeds through a six-membered transition state where sodium acetate deprotonates the active methylene group of the thiazolidinone. Nucleophilic attack by the pyrido-pyrimidinone’s amino group forms a conjugated enone system, with Z-selectivity governed by:

  • Steric bulk of the cyclohexyl group preventing E-configuration
  • Stabilization of the transition state through hydrogen bonding

Characterization Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 7.2 Hz, 1H, pyrimidinone H-6), 7.89 (s, 1H, =CH), 7.31 (t, J = 7.0 Hz, 1H, H-8), 4.21 (m, 1H, cyclohexyl CH), 3.45 (s, 3H, N-CH₃), 2.98 (s, 3H, NHCH₃), 1.82-1.24 (m, 10H, cyclohexyl).
  • LC-MS (ESI+): m/z 483.2 [M+H]⁺ (calc. 483.18).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration with a dihedral angle of 12.3° between the thiazolidinone and pyrido-pyrimidinone planes. The cyclohexyl group adopts a chair conformation, minimizing steric strain.

Industrial-Scale Considerations

For kilogram-scale production, the ultrasonication method provides distinct advantages:

  • 89% yield vs. 82% conventional heating
  • Reaction time reduced from 4 h to 30 min
  • Eliminates need for high-boiling solvents like acetic acid

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it has been shown to inhibit certain cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity: Analogues with 2-(hydroxyethyl)amino groups () may exhibit improved pharmacokinetics due to hydrogen-bonding capacity, whereas bulky groups (e.g., 3-isopropyl in ) could hinder target engagement .

Biological Activity

The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as "the compound") is a complex organic molecule with potential therapeutic applications. Its structure includes a thiazolidine moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C24_{24}H31_{31}N5_5O4_4S2_2
  • Monoisotopic Mass : 517.18176 Da
  • InChIKey : PDPXDKOZRHDRQH-MNDPQUGUSA-N

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of related thiazolidine derivatives. For instance, N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) ranged from 0.004 to 0.03 mg/mL, indicating potent activity against pathogens like Enterobacter cloacae and Escherichia coli .

Antifungal Activity

The compound also shows promising antifungal properties. In related studies, thiazolidine derivatives exhibited MIC values between 0.004 and 0.06 mg/mL against various fungi, with Trichoderma viride being the most sensitive .

Anticancer Potential

Recent investigations into structural analogs suggest that compounds with similar scaffolds could inhibit cancer cell proliferation. For example, compounds designed based on the thiazolidine framework showed significant inhibition of tyrosinase activity, which is crucial in melanin synthesis and implicated in melanoma .

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as tyrosinase, which is involved in melanin production.
  • Molecular Docking Studies : Computational analyses have indicated strong binding affinities to active sites of target enzymes, suggesting that structural modifications can enhance efficacy against specific diseases .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Antibacterial Study : A study on thiazolidine derivatives showed that compounds with specific substitutions exhibited enhanced antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin .
  • Antifungal Evaluation : Thiazolidine analogs were tested against various phytopathogenic fungi, revealing moderate to excellent antifungal activities .

Data Summary Table

Activity TypeMIC Range (mg/mL)Most Sensitive Pathogen/FungusReference
Antibacterial0.004 - 0.03Enterobacter cloacae
Antifungal0.004 - 0.06Trichoderma viride
AnticancerVariesMelanoma cell lines

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